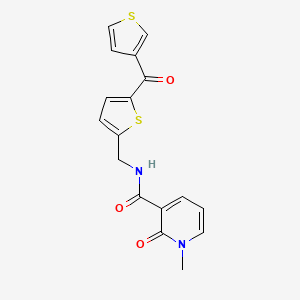

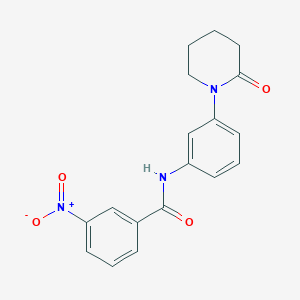

![molecular formula C25H24N2O3 B2518054 2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-47-4](/img/structure/B2518054.png)

2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromeno[2,3-d]pyrimidine-triones Synthesis

The synthesis of chromeno[2,3-d]pyrimidine-triones, including the compound 2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, involves a three-component condensation reaction. This process utilizes barbituric acids, aldehydes, and cyclohexane-1,3-diones, which are combined and refluxed in ethanol with p-toluenesulfonic acid as a catalyst. The method is advantageous due to its operational simplicity, good yields, and straightforward work-up procedures .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine-triones is characterized by the presence of a fused chromene and pyrimidine ring system. This structure is significant in pharmaceutical chemistry due to its biological activities, including antibacterial, fungicidal, and antiallergic properties. The synthesis methods allow for the preparation of these compounds with various substitutions, which can influence their activity and properties .

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine-triones can be synthesized through various chemical reactions. One method involves the treatment of 6-phenoxyuracil derivatives with the Vilsmeier reagent, followed by dehydrative cyclization to yield the desired compounds. These compounds, also known as 10-oxa-5-deazaflavins, exhibit strong oxidizing properties, capable of oxidizing benzyl alcohol to benzaldehyde under neutral conditions . Another similar synthesis approach uses 3-methyl-6-phenoxyuracils to produce 3-methyl-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones with similar oxidizing capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine-triones are influenced by their molecular structure. The fused ring system and the substituents attached to it play a crucial role in determining their reactivity and interaction with biological targets. The strong oxidizing power of these compounds, as demonstrated in their ability to oxidize alcohols to aldehydes, is a notable chemical property that can be harnessed in synthetic chemistry and potentially in therapeutic applications .

作用機序

Target of Action

Chromeno[2,3-d]pyrimidine derivatives, a class of compounds to which this compound belongs, have been associated with a wide range of bioactivities .

Mode of Action

Chromeno[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential biological activity .

Biochemical Pathways

Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

将来の方向性

The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 has been reported , indicating potential future research directions.

特性

IUPAC Name |

2-cyclohexyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZOOXDFEBSTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)